molecular formula C36H40N3NaO10S2 B15127268 sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B15127268
M. Wt: 761.8 g/mol
InChI Key: JYLBFAAZKFROET-UHFFFAOYSA-M
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Description

The compound sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes indole and sulfonate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate involves multiple steps, including the formation of the indole core, sulfonation, and the attachment of the pyrrolidinyl and oxohexyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrolidinyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The sulfonate and oxohexyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated indole derivatives, while reduction could produce modified pyrrolidinyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, protein binding, and cellular uptake mechanisms.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. Its structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industry, the compound may be used in the development of new materials, such as dyes, sensors, and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonated indole derivatives and pyrrolidinyl-containing molecules. These compounds share structural features and may exhibit similar reactivity and applications.

Uniqueness

What sets sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C36H40N3NaO10S2

Molecular Weight

761.8 g/mol

IUPAC Name

sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1

InChI Key

JYLBFAAZKFROET-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

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